molecular formula C21H19N3O4 B2868881 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2137821-77-1

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2868881
CAS No.: 2137821-77-1
M. Wt: 377.4
InChI Key: DQEJMWHZJRIZOA-UHFFFAOYSA-N
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Description

This compound (CAS: 2137780-69-7) is an Fmoc-protected pyrazole derivative with the molecular formula C₂₀H₁₇N₃O₄ and a molecular weight of 363.37 g/mol . Its structure includes:

  • A pyrazole ring substituted with a methyl group at the 1-position and a carboxylic acid at the 5-position.
  • An Fmoc (9-fluorenylmethyloxycarbonyl) group attached via a methylene linker to the 3-position of the pyrazole.

The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to applications in medicinal chemistry, such as kinase inhibition or receptor modulation.

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-19(20(25)26)10-13(23-24)11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEJMWHZJRIZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137821-77-1
Record name 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid
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Mechanism of Action

Target of Action

The primary target of the compound “3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is currently unknown. This compound is an alanine derivative, and amino acids and their derivatives are known to interact with a variety of targets, including enzymes, receptors, and transport proteins. The specific target would depend on the structure of the compound and the physiological context.

Pharmacokinetics

It is soluble in dmso, which suggests it could be absorbed in the body when administered in a suitable formulation. The compound’s stability and bioavailability would need to be determined through further pharmacokinetic studies.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be more effective in certain environments

Biological Activity

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

  • Chemical Formula : C20_{20}H17_{17}N3_3O4_4
  • Molecular Weight : 363.37 g/mol
  • IUPAC Name : 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : 4 °C

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study comparing its efficacy to ciprofloxacin, the compound demonstrated significant antibacterial activity:

Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm)
Staphylococcus aureus0.10 - 1.0015 - 27
Bacillus subtilis0.50 - 2.5016 - 31
Escherichia coli0.50 - 2.5020 - 22
Pseudomonas aeruginosa0.50 - 2.5017 - 22

The compound exhibited better activity against Gram-positive bacteria compared to Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. A study indicated that compounds similar to this pyrazole significantly reduced levels of TNF-alpha and IL-6 in cell cultures .

Anticancer Properties

Recent research has identified the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells:

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, which is crucial for cancer therapy .

Case Studies

  • Case Study on Antibacterial Efficacy
    • A study conducted by Foroughifar et al. (2018) reported that a series of pyrazole derivatives, including this compound, were screened against multiple bacterial strains using standard broth microdilution methods. The results indicated a strong correlation between structure and antibacterial activity, with this specific derivative showing the highest efficacy against Staphylococcus aureus .
  • Case Study on Anti-inflammatory Effects
    • Another investigation focused on the anti-inflammatory properties of the compound revealed that it effectively reduced inflammation markers in animal models of arthritis, suggesting its potential application in chronic inflammatory conditions .

Comparison with Similar Compounds

Positional Isomers: 4-Substituted Pyrazole Analogs

Compound: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid

  • Molecular Formula : C₂₁H₁₉N₃O₄
  • Molecular Weight : 377.40 g/mol
  • Key Differences: Substituent position: The Fmoc-aminomethyl group is at the 4-position of the pyrazole ring instead of the 3-position. Impact: Positional isomerism may alter steric interactions and electronic distribution, affecting reactivity in coupling reactions or binding affinity in drug design .

Alkyl Chain Variations: Ethyl-Substituted Pyrazole

Compound: 3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1-methyl-1H-pyrazole-5-carboxylic acid

  • Molecular Formula : C₂₂H₂₁N₃O₄
  • Molecular Weight : 403.42 g/mol
  • Key Differences :
    • An ethyl group replaces the methylene linker between the Fmoc group and pyrazole.
    • Impact: Increased hydrophobicity and steric bulk may enhance membrane permeability but reduce aqueous solubility .

Linear Fmoc-Protected Carboxylic Acids

Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

  • Molecular Formula: C₂₄H₂₇NO₄
  • Molecular Weight : 393.48 g/mol
  • Key Differences: A linear hexanoic acid chain replaces the pyrazole ring. Impact: The absence of a heterocyclic core limits π-π stacking interactions but allows flexibility in peptide backbone modifications .

Aromatic Hydroxybenzoic Acid Derivatives

Compound: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid

  • Molecular Formula: C₂₂H₁₇NO₅
  • Molecular Weight : 375.37 g/mol
  • Key Differences: A benzoic acid core with a hydroxyl group at the 5-position replaces the pyrazole.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Chain Key Functional Groups Application
Target Compound C₂₀H₁₇N₃O₄ 363.37 3-position, methylene Fmoc, pyrazole, carboxylic acid Peptide synthesis, drug design
4-Substituted Pyrazole C₂₁H₁₉N₃O₄ 377.40 4-position, methylene Fmoc, pyrazole, carboxylic acid Modified reactivity in coupling
Ethyl-Substituted Pyrazole C₂₂H₂₁N₃O₄ 403.42 3-position, ethyl Fmoc, pyrazole, carboxylic acid Enhanced lipophilicity
Linear Hexanoic Acid C₂₄H₂₇NO₄ 393.48 Linear chain Fmoc, carboxylic acid Peptide backbone modification
Hydroxybenzoic Acid C₂₂H₁₇NO₅ 375.37 3,5-positions Fmoc, benzoic acid, hydroxyl Solubility enhancement

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